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Compound of Interest

Compound Name: Menthyl anthranilate

Cat. No.: B129310

Technical Support Center: Menthyl Anthranilate
Sensory Profile Enhancement

Important Note for Researchers: The query specified "Menthyl anthranilate"; however, this
compound is primarily utilized as a UV filter in sunscreen products.[1] The compound
overwhelmingly used in flavor applications for its characteristic grape-like aroma is Methyl
anthranilate.[2][3][4][5] This guide will focus on Methyl anthranilate to provide relevant and
practical information for flavor application development.

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and flavor development professionals in improving the
sensory profile of Methyl anthranilate for flavor applications.

Frequently Asked Questions (FAQS)
Q1: What is the typical sensory profile of pure Methyl anthranilate?

Pure Methyl anthranilate is known for its potent, sweet, fruity aroma, most famously reminiscent
of Concord grapes.[4][5] Its complex profile also includes floral notes like orange blossom,
neroli, and jasmine, with some describing a hint of musk.[4][5][6] When tasted, it can have a
musty, grape-like flavor that is sometimes described as more berry-like than grape.

Q2: What are the common off-notes associated with technical-grade Methyl anthranilate?
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Off-notes in technical-grade Methyl anthranilate are typically due to impurities from its
synthesis. These can manifest as harsh, chemical, or medicinal notes. Common impurities
include unreacted starting materials like methyl anthranilate or byproducts such as N-
methylanthranilic acid and various dimers.[7]

Q3: How does concentration affect the perceived flavor of Methyl anthranilate?

Concentration dramatically impacts the sensory perception of Methyl anthranilate. At high
levels, it can be overwhelmingly dominant and is responsible for the characteristic "artificial
grape" flavor.[8] At lower, more subtle concentrations, it acts as a versatile flavor enhancer,
capable of adding lift and brightness to a wide range of fruit profiles, including strawberry,
blueberry, citrus, and mango, without imparting a distinct grape note.[4][8]

Q4: How does the application matrix (e.g., water, wine, beverage base) influence its sensory
threshold?

The food or beverage matrix has a significant impact on the detection threshold of Methyl
anthranilate. The presence of sugars, acids, ethanol, and other compounds can increase the
concentration required for it to be perceived. For example, the detection threshold for Methyl
anthranilate is significantly lower in water compared to a model wine system or actual wine.[9]
[10] This means a higher dosage may be needed in a complex beverage to achieve the same
flavor impact as in a simpler system.

Troubleshooting Guides

Issue 1: Product exhibits harsh, chemical, or impure off-
hotes.

o Potential Cause: The primary cause of harsh off-notes is the presence of impurities from the
synthesis process.[7] Incomplete reactions can leave starting materials, while side reactions
can create unwanted byproducts.[7]

e Troubleshooting Workflow:
Click to download full resolution via product page

Troubleshooting workflow for off-notes in Methyl anthranilate.
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e Recommended Solutions:

o Purity Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and

guantify impurities.

o Purification: Based on the identified impurities, select an appropriate purification method.

Common impurities and their removal methods are summarized in the table below.

Common Impurities in
Synthesis

Likely Source

Recommended Removal
Method

Methyl anthranilate

Incomplete N-methylation

reaction

Fractional vacuum distillation,
Column chromatography.[7]

N-methylanthranilic acid

Hydrolysis of the methyl ester
group

Acid-base extraction (wash
with a mild base like sodium

bicarbonate solution).[7]

Dimethyl N,N'-
methylenedianthranilate
(dimer)

Side reaction during synthesis

Use of an acid catalyst during
synthesis can prevent
formation; Column
chromatography may be

effective for removal.[7]

Residual Solvents (e.g.,

methanol)

Incomplete removal after

reaction

Evaporation under reduced

pressure or high vacuum.[7]

Issue 2: The grape flavor is perceived as overly
"artificial" or "candy-like".

o Potential Cause: This is often a result of using too high a concentration of Methyl anthranilate

in the flavor formulation.[8] The "foxy" note associated with Concord grapes is very potent

and can easily dominate other, more subtle flavors.[11]

e Recommended Solutions:

o Reduce Concentration: Systematically reduce the dosage in your application and re-

evaluate the sensory profile.
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o Use as a Supporting Note: Instead of using it as the primary grape character, employ
Methyl anthranilate at much lower levels (see table below) to enhance other fruit notes like
berry, melon, or tropical blends.[4] Its ability to enhance sweetness and add a floral
undertone makes it a versatile tool.[4]

o Complex Formulations: Blend Methyl anthranilate with other esters (e.g., ethyl acetate,
ethyl butyrate) and aroma chemicals to create a more rounded, natural-tasting fruit profile.

o Recommended
Flavor Application . Sensory Effect
Concentration (ppm)

Concord Grape ~10,000 Primary flavor character.[8]

Tempers and enhances fruity

Cherry (fruity style) ~6,000

notes.[8]

) ) Adds lift and brightens citrus

Mandarin/Tangerine 100 - 400 ]

profile.[8]

Adds depth and enhances
Strawberry/Blueberry ~300

berry character.[8][12]
Peach/Apricot 50 - 100 Brightens stone fruit notes.[8]

_ Adds a subtle lift and

Orange/Grapefruit ~20

fragrance.[8]

) ] Provides a hint of brightness.

Mango/Passion Fruit ~5

[8]

Issue 3: Sensory impact is lost or altered after
processing.

o Potential Cause: Methyl anthranilate may be unstable under certain processing conditions,
such as high heat or extreme pH. It can also bind with other components in the food matrix,
reducing its volatility and sensory impact.

e Recommended Solutions:
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o Stability Testing: Conduct stability trials of your flavor formulation in the final application
base under typical processing and storage conditions.

o Process Optimization: If degradation is observed, consider adding the flavor at a later
stage of processing, if possible, to minimize heat exposure.

o Encapsulation: For applications involving harsh conditions like baking or extrusion,
consider using an encapsulated form of Methyl anthranilate to protect it and control its
release.

Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic impurities like N-methylanthranilic acid from a crude
Methyl anthranilate sample.

o Methodology:

o Dissolution: Dissolve the crude Methyl anthranilate in a suitable water-immiscible organic
solvent (e.g., diethyl ether, ethyl acetate).

o Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous
sodium bicarbonate solution. This will convert the acidic impurity (N-methylanthranilic acid)
into its water-soluble sodium salt.[7]

o Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the
wash 2-3 times.

o Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to
remove residual water.

o Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g.,
anhydrous magnesium sulfate or sodium sulfate).

o Solvent Removal: Filter out the drying agent and remove the solvent using a rotary
evaporator to yield the purified Methyl anthranilate.
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o Analysis: Confirm purity using GC-MS.
Click to download full resolution via product page

Workflow for Acid-Base Extraction Purification.

Protocol 2: Sensory Evaluation using a Triangle Test

This protocol determines if a perceptible sensory difference exists between two samples (e.qg.,
purified vs. unpurified Methyl anthranilate).

o Methodology:

o Objective: To determine if the purification process resulted in a noticeable change in the
sensory profile of Methyl anthranilate.

o Panel: Assemble a panel of at least 15-20 trained sensory panelists.
o Sample Preparation:

» Prepare solutions of both the unpurified (Control) and purified (Test) samples at the
same, pre-determined concentration in a neutral base (e.g., sugar water at 5%
sucrose).[12] The concentration should be above the detection threshold but not
overwhelmingly strong.[9][10]

= Label samples with random 3-digit codes.[11]
o Test Procedure:

» Present each panelist with three samples: two are identical (e.g., two Controls) and one
is different (e.g., one Test).[9] The order of presentation should be randomized for each
panelist (AAB, ABA, BAA, etc.).

» Instruct panelists to identify the "odd" or "different" sample.[9]
o Data Analysis:

» Tally the number of correct identifications.
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» Use a statistical table for triangle tests (based on the binomial distribution) to determine
if the number of correct identifications is statistically significant (typically at p < 0.05). A
significant result indicates that a perceptible difference exists between the samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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